![molecular formula C12H11N B1584917 2,3-Dihydro-1h-benzo[de]isoquinoline CAS No. 22817-26-1](/img/structure/B1584917.png)

2,3-Dihydro-1h-benzo[de]isoquinoline

Descripción general

Descripción

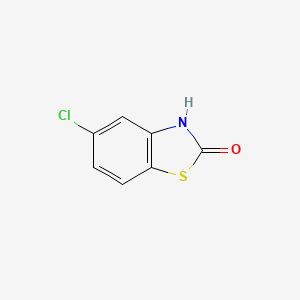

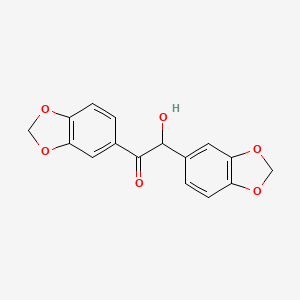

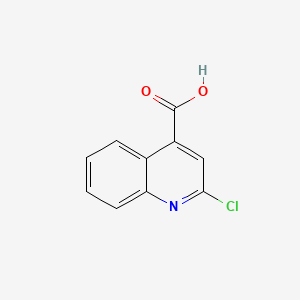

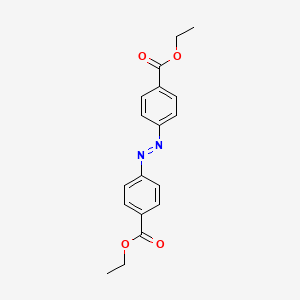

2,3-Dihydro-1H-benzo[de]isoquinoline is a heterocyclic compound . It has an empirical formula of C12H11N and a molecular weight of 169.22 .

Synthesis Analysis

While specific synthesis methods for 2,3-Dihydro-1H-benzo[de]isoquinoline were not found in the search results, there are references to the use of acryloyl benzamides as key substrates in the synthesis of isoquinoline-1,3-diones .Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1H-benzo[de]isoquinoline is represented by the SMILES stringC1NCc2cccc3cccc1c23 . The InChI key is NBWCGDRKSOXZNI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid . It has a green to brown appearance . The melting point is reported to be between 96.0-105.0°C .Aplicaciones Científicas De Investigación

Photophysical Properties and Molecular Behavior

- Nanoaggregates and Emission: Compounds derived from 1,8-naphthalimide, including those with a benzo[de]isoquinoline structure, form nanoaggregates in specific solutions, showing enhanced emission properties. These findings are significant in understanding the molecular and electronic behaviors of such compounds, useful in developing advanced materials with specific photophysical properties (Srivastava et al., 2016).

Antimicrobial Applications

- Antimicrobial Activity: Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit potent antibacterial and antifungal activities. This makes them candidates for further exploration in the development of new antimicrobial agents (Kuran et al., 2012).

Chemical Synthesis and Structure

- Synthesis and Molecular Structure: The synthesis of various derivatives of 2,3-Dihydro-1H-benzo[de]isoquinoline and their structural analysis through methods like X-ray crystallography provide insights into their molecular frameworks, crucial for developing novel compounds with desired chemical properties (Chan et al., 2010).

Antitumor Activities

- Antitumor Properties: Computer-assisted evaluations suggest that certain features in benzo(de)isoquinoline-1,3-diones are necessary for anticancer activity. Some derivatives have been highlighted for preclinical studies, indicating their potential as novel antitumor agents (Paull et al., 1984).

Fluorescent Chemosensors

- Detection of Cobalt(II) Ions: A fluorescent chemosensor based on 1,8-Naphthalimide derivatives, including those with a benzo[de]isoquinoline structure, has been developed for sensitive detection of cobalt(II) ions. This application is significant in environmental monitoring and biological research (Liu et al., 2019).

Antiviral Properties

- Antiherpetic Activity: Some derivatives of 2,3-Dihydro-1H-benzo[de]isoquinoline have shown promising activity against herpes simplex viruses, indicating their potential as antiviral agents. This opens avenues for developing new treatments for viral infections (Al-Salahi et al., 2015).

Safety And Hazards

The compound is classified as Aquatic Chronic 2, Eye Damage 1, and Skin Corrosion 1B . The hazard statements include H314 (causes severe skin burns and eye damage) and H411 (toxic to aquatic life with long-lasting effects) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray), P273 (avoid release to the environment), P280 (wear protective gloves/protective clothing/eye protection/face protection), P303 + P361 + P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

2,3-dihydro-1H-benzo[de]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWCGDRKSOXZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276862 | |

| Record name | 2,3-dihydro-1h-benzo[de]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1h-benzo[de]isoquinoline | |

CAS RN |

22817-26-1 | |

| Record name | 2,3-dihydro-1h-benzo[de]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)